molecular formula C9H10N2O3S2 B2715613 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide CAS No. 2413877-33-3

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Katalognummer B2715613
CAS-Nummer: 2413877-33-3
Molekulargewicht: 258.31
InChI-Schlüssel: HSJPFKAFARFXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is a chemical compound that belongs to the benzothiazepine class of compounds. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Pharmacological and Synthetic Profile

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, part of the 1,5-benzothiazepine class, is a significant compound in drug research due to its diverse bioactivities. This heterocyclic compound is renowned for its pharmacological applications, including serving as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The diverse biological activities and the structure-activity relationship of its derivatives highlight its potential in medicinal chemistry for developing newer, efficacious, and safer therapeutic agents. Researchers have been motivated to invent a wide array of synthetic methods for its preparation due to its promising applications in drug discovery (Dighe et al., 2015).

Sulfonamide Derivatives and Diuretics

Sulfonamide derivatives, including 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, have been explored for their utility in developing diuretics with carbonic anhydrase inhibitory action. These compounds demonstrate significant activity against various isoforms of carbonic anhydrase, contributing to their therapeutic efficacy in managing conditions like obesity, cancer, epilepsy, and hypertension. The combination of diuretic sulfonamide carbonic anhydrase inhibitors with other agents has shown improved therapeutic activity, underscoring the importance of these compounds in cardiovascular disease and obesity management. This highlights the potential polypharmacological and drug repositioning effects of these drugs, offering insights into their organ-protective activity and blood pressure lowering effects (Carta & Supuran, 2013).

Synthetic Approaches and Biological Activities

The synthetic methodologies and biological activities of 1,4- and 1,5-benzodiazepines, closely related to 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, have been extensively studied. These compounds are pivotal in the pharmaceutical industry for their roles in treating conditions like anxiety, seizures, and insomnia. Recent research emphasizes broad and significant synthetic strategies for these compounds, underscoring their importance in organic synthesis and medicinal chemistry. This extensive review of synthetic strategies aims to assist researchers in discovering novel and efficient methods for synthesizing biologically active moieties, further expanding the therapeutic potential of benzodiazepines (Teli et al., 2023).

Eigenschaften

IUPAC Name

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPFKAFARFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.